molecular formula C17H14N2O3S B10876668 N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide

N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide

Cat. No.: B10876668
M. Wt: 326.4 g/mol
InChI Key: IBDRTHCSVUFXGI-VCHYOVAHSA-N
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Description

N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]-2-PHENOXYACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a hydrazide group attached to a phenoxyacetic acid moiety, with a methylene bridge linking it to a hydroxybenzothiophene unit. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]-2-PHENOXYACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of 2-mercaptobenzoic acid with an appropriate aldehyde under acidic conditions.

    Hydroxy Group Introduction: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Methylene Bridge Formation: The methylene bridge is formed by reacting the hydroxybenzothiophene with formaldehyde or a similar methylene donor.

    Hydrazide Formation: The phenoxyacetic acid is converted to its hydrazide form by reacting with hydrazine hydrate.

    Final Coupling: The final step involves coupling the hydrazide with the methylene-bridged hydroxybenzothiophene under reflux conditions, typically in the presence of a catalyst like acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the benzothiophene ring can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The hydrazide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of benzothiophene-2,3-dione.

    Reduction: Formation of N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYL]-2-PHENOXYACETOHYDRAZINE.

    Substitution: Various substituted benzothiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]-2-PHENOXYACETOHYDRAZIDE is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The hydrazide group can interact with active sites of enzymes, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, derivatives of this compound are being investigated for their anti-inflammatory and anticancer properties. The presence of the benzothiophene moiety is known to enhance biological activity, making it a promising scaffold for drug design.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]-2-PHENOXYACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity. The benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]-2-CHLOROACETOHYDRAZIDE: Similar structure but with a chloro group instead of a phenoxy group.

    N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]-2-METHOXYACETOHYDRAZIDE: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

The uniqueness of N’~1~-[(3-HYDROXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]-2-PHENOXYACETOHYDRAZIDE lies in its phenoxyacetic acid moiety, which can enhance its biological activity and specificity. The presence of the phenoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C17H14N2O3S/c20-16(11-22-12-6-2-1-3-7-12)19-18-10-15-17(21)13-8-4-5-9-14(13)23-15/h1-10,21H,11H2,(H,19,20)/b18-10+

InChI Key

IBDRTHCSVUFXGI-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C3=CC=CC=C3S2)O

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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